4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a cyclopropyl group, a methylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide, under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole intermediate using benzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a nucleophilic substitution reaction using a cyclopropyl halide.
Addition of the Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The cyclopropyl and methylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or iodine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group would yield sulfone derivatives, while reduction of the oxazole ring would yield amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and oxazole groups.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl group may act as an electrophilic center, while the oxazole ring could participate in hydrogen bonding or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine: Similar structure but lacks the methyl group on the phenyl ring.
4-(benzenesulfonyl)-N-cyclopropyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine: Similar structure but has a chlorine substituent instead of a methyl group.
Uniqueness
4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, potentially leading to improved efficacy in certain applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-7-9-14(10-8-13)17-21-19(18(24-17)20-15-11-12-15)25(22,23)16-5-3-2-4-6-16/h2-10,15,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEGMPVFASJKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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